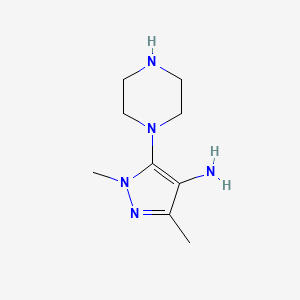

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine

説明

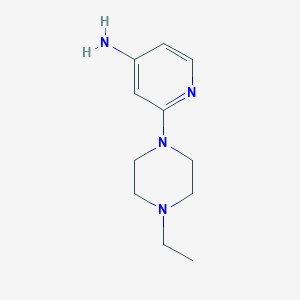

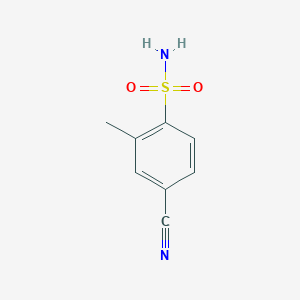

The compound “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring substituted at the 5-position with a 2,2-dimethylpropyl group and an amine group at the 1-position .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring . The specific reactivity of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” would depend on its specific structure. Pyrazoles are generally stable compounds, but their stability can be affected by substitution patterns .科学的研究の応用

Actinide(III)/Lanthanide(III) Separation

The compound has been utilized in the field of nuclear chemistry for the separation of actinides and lanthanides. A study demonstrated the gamma-radiolytic stability of solvents containing this compound, which is crucial for the separation process. The research showed that the presence of nitric acid during irradiation had a protective effect, enhancing the stability of the solvents used .

Radiolysis Product Identification

High-resolution mass spectrometry has been employed to identify the main radiolysis products when solvents containing “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” are exposed to gamma-irradiation. This is significant for understanding the degradation pathways and designing more stable systems for nuclear applications .

Quantitative Analysis via MRM

A specifically developed Multiple Reaction Monitoring (MRM) method has been used for the quantitative analysis of the residual concentration of this compound in irradiated samples. This analytical technique is vital for monitoring the integrity of the compound in nuclear waste management and processing .

Crystal Structure Determination

The compound has been used in crystallography to determine the crystal structure of complexes involved in actinide/lanthanide separation. This information is essential for understanding the binding and coordination behavior of the compound, which can lead to the development of more efficient separation processes .

Ligand Efficiency in Metal Separation

Research has highlighted the efficiency of “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” as a ligand in the separation of actinide(III) from lanthanide(III). The ligand’s design and interaction with the metals are critical for enhancing selectivity and separation performance .

Development of Carbenes

While not directly related to “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine”, the development of carbenes in chemistry has seen the use of related pyrazolyl-based ligands. These ligands have applications in natural product synthesis and transition metal chemistry, indicating a potential area of research for the compound .

将来の方向性

The study of pyrazole derivatives is a very active area of research, with potential applications in medicinal chemistry, materials science, and other fields . The specific “5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine” could be of interest for future studies, depending on its physical, chemical, and biological properties.

作用機序

Target of Action

The primary target of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is the Monopolar spindle 1 (Mps1) kinase . Mps1 kinase plays a crucial role in the proper division of cancer cells, ensuring their survival and replication .

Mode of Action

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine acts by binding to the Mps1 kinase, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells .

Biochemical Pathways

The primary biochemical pathway affected by 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is the cell division process, specifically the transition from metaphase to anaphase . By inhibiting Mps1 kinase, the compound disrupts the alignment of chromosomes in cancer cells, leading to errors in cell division .

Result of Action

The inhibition of Mps1 kinase by 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine leads to accelerated cell division with increased missegregation errors . This results in a reduction in the viability of malignant cells, making the compound a potential anticancer agent .

特性

IUPAC Name |

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXCZNOUGAEHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one](/img/structure/B1453796.png)

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)

![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)